4-Hydroxybenzaldehyde
Overview
Description
4-Hydroxybenzaldehyde, also known as para-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H6O2. It is one of the three isomers of hydroxybenzaldehyde, with the hydroxyl group positioned at the para (4) position relative to the aldehyde group. This compound appears as a yellow to tan powder and is moderately soluble in water .
Mechanism of Action
Target of Action
4-Hydroxybenzaldehyde (4-HBA) is a naturally occurring benzaldehyde that has been found to target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in the defense mechanism of fungi against oxidative stress. By targeting these enzymes, 4-HBA effectively inhibits fungal growth .
Mode of Action
The mode of action of 4-HBA involves its interaction with these antioxidation enzymes, disrupting their function and leading to an increase in oxidative stress within the fungal cells . This disruption of the cellular antioxidation system leads to growth inhibition and can enhance the efficacy of conventional antifungal agents .
Biochemical Pathways
4-HBA is involved in several biochemical pathways. It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In the Dakin oxidation, 4-HBA reacts with hydrogen peroxide in base to form hydroquinone . Another pathway of 4-HBA biosynthesis starts from 4-coumaroyl-CoA, forming 4-benzaldehyde by the action of 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH). Further hydroxylation occurs, forming 3,4-dihydroxybenzadehyde by hydroxybenzaldehyde synthase (HBS) from this compound .
Pharmacokinetics
4-HBA exhibits rapid absorption and low absolute bioavailability when administered by gavage in rats . It is widely distributed to various tissues and organs, including the brain, indicating that it can penetrate the blood-brain barrier . The absolute bioavailability of 4-HBA is 5.33% . After administration, 4-HBA is rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) and is excreted in the feces and urine in low amounts .
Result of Action
The molecular and cellular effects of 4-HBA’s action include promoting keratinocyte cell migration and invasion by increasing focal adhesion kinase and Src activity . In addition, 4-HBA treatment also promotes wound healing and re-epithelialization in an in vivo excision wound animal model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-HBA. For instance, the catalytic oxidation method of p-cresol is the synthesis of 4-HBA by directly oxidizing p-cresol with air or oxygen under the action of a catalyst . Furthermore, changing consumer attitudes towards sustainability and environmental responsibility can impact the use of chemicals like 4-HBA in various industries .
Biochemical Analysis
Biochemical Properties
4-Hydroxybenzaldehyde plays a significant role in biochemical reactions. It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . It interacts with enzymes such as p-Hydroxybenzaldehyde dehydrogenase, found in carrots (Daucus carota) .
Cellular Effects
This compound has been found to significantly promote keratinocyte cell migration and invasion by increasing focal adhesion kinase and Src activity . It also exhibits an inhibitory effect on the GABA transaminase, and its inhibitory activity was higher than that of valproic acid, a known anticonvulsant .
Molecular Mechanism
The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) and an aldehyde group (-CHO) at the para position relative to each other . This para-substitution pattern significantly influences the reactivity and properties of the compound .
Temporal Effects in Laboratory Settings
This compound is relatively stable under normal conditions. It can undergo oxidation to form p-hydroxybenzoic acid or undergo condensation reactions to form various Schiff bases .
Dosage Effects in Animal Models
In animal models, this compound has shown to promote wound healing and re-epithelialization in an in vivo excision wound animal model . The absolute bioavailability of this compound was 5.33% .
Metabolic Pathways
This compound is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . It is metabolized to 4-hydroxybenzoic acid in large amounts in vivo .
Transport and Distribution
After administration, this compound is widely distributed to all tissues (heart, liver, spleen, lung, kidney, and brain) in both the equilibrium and elimination phases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzaldehyde can be synthesized through several methods:
Phenol and Chloroform Reaction: Phenol reacts with chloroform in the presence of a base, such as sodium hydroxide, to form isomeric hydroxy benzal chlorides.
Phenol and Chloral Condensation: Phenol undergoes condensation with chloral in the presence of potassium carbonate as a catalyst, followed by decomposition with sodium methylate.
Phenol and Hydrogen Cyanide Reaction: Phenol reacts with hydrogen cyanide in the presence of aluminum chloride as a catalyst, followed by decomposition in ice water.
Industrial Production Methods: The catalytic oxidation of p-cresol is a common industrial method for producing this compound. This process involves the direct oxidation of p-cresol with air or oxygen under the action of a catalyst .
Chemical Reactions Analysis
4-Hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-hydroxybenzoic acid.
Reduction: Reduction of this compound yields p-hydroxybenzyl alcohol.
Condensation: It can react with dimethyl sulfate to produce anisaldehyde or with acetaldehyde to produce p-hydroxycinnamaldehyde.
Dakin Oxidation: In the presence of hydrogen peroxide and a base, this compound is converted to hydroquinone.
Common reagents and conditions used in these reactions include hydrogen peroxide, bases (such as sodium hydroxide), and catalysts like aluminum chloride and potassium carbonate. Major products formed from these reactions include p-hydroxybenzoic acid, p-hydroxybenzyl alcohol, anisaldehyde, and hydroquinone .
Scientific Research Applications
4-Hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a crucial intermediate in the synthesis of various chemicals and pharmaceuticals, including vanillin and 4-hydroxyphenylglycine
Biology: Studies have shown that this compound can improve insulin resistance and inhibit cholinesterase.
Medicine: It is used in traditional Chinese medicine to treat headaches, migraines, and neuralgias.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde is compared with its isomers and other similar compounds:
2-Hydroxybenzaldehyde (Salicylaldehyde): This isomer has the hydroxyl group at the ortho (2) position relative to the aldehyde group.
3-Hydroxybenzaldehyde: This isomer has the hydroxyl group at the meta (3) position relative to the aldehyde group.
Vanillin: Vanillin is structurally similar to this compound but has an additional methoxy group.
This compound is unique due to its specific reactivity and applications in diverse fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHHSNMVTDWUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65581-83-1 | |
Record name | Benzaldehyde, 4-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65581-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8059552 | |
Record name | p-Hydroxybenzaldehyde | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour | |
Record name | p-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |
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Boiling Point |
310.00 to 311.00 °C. @ 760.00 mm Hg | |
Record name | P-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
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Solubility |
8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol) | |
Record name | P-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |
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CAS No. |
123-08-0, 201595-48-4 | |
Record name | 4-Hydroxybenzaldehyde | |
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Record name | p-Hydroxybenzaldehyde | |
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Record name | P-Hydroxybenzaldehyde | |
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Record name | 4-hydroxybenzaldehyde | |
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Record name | Benzaldehyde, 4-hydroxy- | |
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Record name | p-Hydroxybenzaldehyde | |
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Record name | 4-hydroxybenzaldehyde | |
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Record name | 4-HYDROXYBENZALDEHYDE | |
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Record name | 4-Hydroxybenzaldehyde | |
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Melting Point |
117 °C | |
Record name | P-Hydroxybenzaldehyde | |
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Record name | 4-Hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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